Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
Description
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 1454928-36-9) is a boronate ester with a phenylacetate backbone. Its structure features an ethoxy group at the 2-position of the phenyl ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. The ethoxy group enhances solubility in organic solvents like THF and dichloromethane, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . The ester functional group provides versatility for further derivatization, making the compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its stability under ambient conditions is attributed to the steric protection offered by the pinacol group, though reactivity can be modulated by temperature and catalytic systems .
Properties
Molecular Formula |
C17H25BO5 |
|---|---|
Molecular Weight |
320.2 g/mol |
IUPAC Name |
methyl 2-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C17H25BO5/c1-7-21-14-9-8-13(10-12(14)11-15(19)20-6)18-22-16(2,3)17(4,5)23-18/h8-10H,7,11H2,1-6H3 |
InChI Key |
XVSLTKBESTUKCZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the borylation of an appropriately substituted aromatic precursor bearing an ethoxy group and a methyl acetate side chain. The most common approach utilizes aromatic amines or halides as starting materials, which undergo borylation via transition-metal catalysis or organocatalytic methods.
Method 1: Aromatic Amine Borono-Deamination Borylation
One efficient method involves the conversion of aromatic amines into the corresponding arylboronate esters via borono-deamination. This method utilizes diboron reagents such as bis(pinacolato)diboron (B2pin2) in the presence of catalysts and nitrite sources.
- Reagents and Conditions:
- Aromatic amine precursor (e.g., ethyl 4-aminobenzoate analog)
- Bis(pinacolato)diboron (B2pin2)
- Benzoyl peroxide as radical initiator (approx. 0.02 mmol)
- tert-Butyl nitrite (1.5 mmol)
- Solvent: Acetonitrile (3 mL)
- Reaction temperature: Room temperature
- Reaction time: 4 hours
- Procedure:
The aromatic amine, B2pin2, benzoyl peroxide, and acetonitrile are combined in a sealed tube reactor. tert-Butyl nitrite is added to initiate the reaction, which proceeds at room temperature. After completion, the mixture is concentrated and purified by column chromatography using petroleum ether and ethyl acetate mixtures (ratios ranging from 20:1 to 30:1 by volume). - Outcome:
This method yields the corresponding arylboronate ester with high purity, as confirmed by 1H and 13C NMR spectroscopy. For example, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was obtained with characteristic NMR signals at δ 8.02 (d, 2H), 7.87 (d, 2H), and 1.42-1.35 ppm (m, 15H) for the pinacol methyl groups.
Method 2: Organocatalyzed Borono-Deamination
A mild organocatalyzed borono-deamination approach has been reported, which leverages tris(pentafluorophenyl)borane [B(C6F5)3] as a catalyst in the presence of diboron reagents.
- Reagents and Conditions:
- Aromatic amine substrate
- Bis(pinacolato)diboron (B2pin2) or 5,5,5′,5′-tetramethyl-2,2′-bi-1,3,2-dioxaborinane (B2neop2)
- Tris(pentafluorophenyl)borane (2.5 mol%)
- Amyl nitrite (AmylONO) as nitrosating agent
- Solvent: Degassed acetonitrile with acetic acid (MeCN-AcOH mixture)
- Temperature: 40°C
- Reaction time: 15 minutes
- Procedure:
The aromatic amine is dissolved in MeCN-AcOH, then the diboron reagent and catalyst are added. The mixture is degassed with inert gas (N2 or Ar), followed by the addition of AmylONO. The sealed vial is stirred at 40°C for 15 minutes. The reaction is quenched by cooling, solvent removed, and the product purified by column chromatography. - Advantages:
This method offers mild reaction conditions, short reaction times, and high selectivity. It is suitable for sensitive substrates and provides good yields of boronate esters, including those with ester substituents analogous to this compound.
Method 3: Pd-Catalyzed Borylation of Aryl Halides
A classical and widely applied method for synthesizing arylboronate esters involves palladium-catalyzed borylation of aryl halides.
- Reagents and Conditions:
- Aryl bromide or iodide precursor with ethoxy and methyl acetate substituents
- Bis(pinacolato)diboron (B2pin2)
- Palladium catalyst such as PdCl2(dppf)
- Potassium acetate (KOAc) as base
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Temperature: 75°C to 80°C
- Reaction time: Several hours (typically 12-24 h)
- Procedure:
The aryl halide is treated with B2pin2, Pd catalyst, and KOAc in anhydrous solvent under inert atmosphere. The mixture is heated to the specified temperature to promote borylation. After reaction completion, the mixture is cooled, filtered, and purified by chromatography. - Example:
The synthesis of isopropyl (R)-2-(((S)-tert-butylsulfinyl)amino)-2-phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate was achieved by this method, which is structurally related to the target compound but with different ester substituents. - Notes:
This method is robust and scalable but requires careful control of moisture and oxygen.
Data Table Summarizing Preparation Methods
Purification and Characterization
Across all methods, purification is commonly achieved by column chromatography using petroleum ether and ethyl acetate mixtures in varying ratios depending on the polarity of the product. Characterization is typically performed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR confirm the presence of aromatic protons, ester methyl groups, ethoxy substituents, and pinacol methyl groups.
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Confirms molecular weight and formula.
- Melting Point and Chromatographic Purity: To assess product purity and physical properties.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronate ester group.
Substituted Esters: Formed through nucleophilic substitution of the ethoxy group.
Scientific Research Applications
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its reactivity as a boronate ester. In Suzuki-Miyaura cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The boronate ester group can also interact with various molecular targets, such as enzymes, through reversible covalent bonding, making it useful in drug design and enzyme inhibition.
Comparison with Similar Compounds
Methyl 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS 944317-66-2)
- Substituent : Fluoro at the 4-position (vs. ethoxy in the target compound).
- Impact : The electron-withdrawing fluorine increases electrophilicity at the boron center, accelerating cross-coupling reactions. However, it reduces solubility in polar solvents compared to the ethoxy analog .
- Applications : Used in fluorinated drug candidates, leveraging the fluorine atom’s metabolic stability and bioavailability enhancement .
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (CAS 811841-45-9)
- Substituent : Methoxy at the 2-position (vs. ethoxy).
- Impact : Methoxy’s electron-donating nature stabilizes the boronate, slightly reducing reactivity in coupling reactions. The smaller methoxy group increases crystallinity, as evidenced by a higher melting point (118–119°C) compared to the liquid or oily consistency of ethoxy analogs .
- Applications : Preferred in solid-phase synthesis and materials requiring precise thermal stability .
Ester Group Variations
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS 890839-11-9)
- Modification : Ethyl ester (vs. methyl).
- Impact : The ethyl group increases lipophilicity (logP ~2.8 vs. ~2.2 for methyl), enhancing membrane permeability in drug discovery. However, it may reduce hydrolysis rates in pro-drug designs .
- Applications : Utilized in hydrophobic polymer matrices and prodrugs requiring slow ester cleavage .
Halogen-Substituted Analogs
Methyl 2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- Substituent : Chloro at the 5-position.
- Impact : Chlorine’s electron-withdrawing effect increases boron electrophilicity but introduces steric hindrance, slowing coupling kinetics. Yields in Suzuki reactions are typically 5–10% lower than fluoro or methoxy analogs .
- Applications : Intermediate in chlorinated bioactive molecules, such as FABP4/5 inhibitors for metabolic diseases .
Trifluoromethyl and Complex Heterocycles
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate
- Substituent : Trifluoromethyl at the 5-position.
- Impact: The strong electron-withdrawing -CF₃ group significantly enhances boron reactivity, enabling couplings with deactivated aryl halides. However, the steric bulk reduces solubility in non-fluorinated solvents .
- Applications : Key building block in fluorinated liquid crystals and kinase inhibitors .
Comparative Data Table
Biological Activity
Methyl 2-(2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS Number: 1454928-36-9) is a compound that features a unique structural motif combining an ethoxy group with a dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The molecular formula of this compound is C17H25BO5 with a molecular weight of approximately 320.19 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and biological interactions.
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications in various biological contexts:
- Anticancer Activity : The dioxaborolane derivatives are known to interact with biological systems in ways that could inhibit tumor growth. Their mechanism often involves the modulation of kinase activity which is crucial in cancer cell proliferation and survival.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. The boron atom can form stable complexes with nucleophiles, potentially leading to the inhibition of enzymes critical for cellular processes.
- Prodrug Potential : Similar compounds have been explored as prodrugs that release active pharmaceutical ingredients upon metabolic activation. This strategy can enhance drug delivery and efficacy while minimizing side effects.
Case Studies and Research Findings
A few notable studies relevant to the biological activity of similar compounds include:
Study 1: Kinase Inhibition
In a study focusing on tyrosine kinase inhibitors, compounds with similar structural features demonstrated significant inhibition against ALK and c-MET kinases. The modifications on the boron-containing moiety were found to enhance selectivity and potency against these targets .
Study 2: Cytotoxicity Assays
Cytotoxicity assays using MTT methods revealed that compounds similar to this compound exhibited varying degrees of cytotoxic effects on cancer cell lines characterized by high levels of reactive oxygen species (ROS). This suggests that the compound may be selectively activated in tumor environments .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Common Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | 78–85 | |
| PdCl₂(dppf) | XPhos | K₃PO₄ | DME/H₂O | 72–80 |
Q. Table 2: Key 1H NMR Assignments
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pinacol CH₃ | 1.3 | s | 8H (C(CH₃)₂) |
| OCH₂CH₃ | 1.4 | t | 3H (ethoxy) |
| OCH₃ | 3.6 | s | 3H (acetate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
